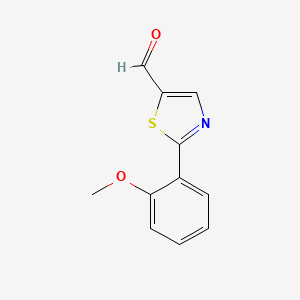

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-6-8(7-13)15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBBZSLDMOLYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650814 | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-15-8 | |

| Record name | 2-(2-Methoxyphenyl)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Potential Applications

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, yet promising, derivative: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. We will delve into its physicochemical characteristics, plausible synthetic routes, and explore its potential in the realm of drug discovery, particularly for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₁H₉NO₂S | [4][5][6] |

| Molecular Weight | 219.26 g/mol | [4][5][6] |

| Appearance | Solid | [4] |

| Canonical SMILES | COC1=CC=CC=C1C2=NC=C(S2)C=O | [6] |

| InChI Key | SNBBZSLDMOLYHA-UHFFFAOYSA-N | [4][5] |

| Predicted Boiling Point | 398.2 °C at 760 mmHg | [6] |

| Predicted Flash Point | 194.6 °C | [6] |

| Predicted Density | 1.267 g/cm³ | [6] |

| XLogP3-AA | 2.4 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

Spectral Data Interpretation (Predicted):

While experimental spectra are not available, a prediction of the key signals in ¹H NMR and ¹³C NMR can be made based on the structure:

-

¹H NMR: One would expect to see a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (around 9-10 ppm). The protons on the thiazole ring would appear as a singlet. The aromatic protons of the methoxyphenyl group would exhibit signals in the aromatic region (around 6.8-7.8 ppm), with characteristic splitting patterns corresponding to their substitution. A singlet for the methoxy group (-OCH₃) protons would be observed at approximately 3.8-4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (around 180-190 ppm). The carbons of the thiazole and methoxyphenyl rings would appear in the aromatic region (approximately 110-160 ppm). The methoxy carbon would have a signal around 55-60 ppm.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations for the thiazole and aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

Synthesis Methodology

Step 1: Synthesis of 2-(2-Methoxyphenyl)thiazole

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. In this case, the reaction would involve the condensation of 2-methoxythiobenzamide with a suitable α-haloketone, such as chloroacetaldehyde.

Experimental Protocol:

-

Preparation of 2-methoxythiobenzamide: 2-Methoxybenzamide is treated with Lawesson's reagent in a dry, inert solvent like toluene or THF. The reaction mixture is typically heated to reflux for several hours.

-

Hantzsch Thiazole Synthesis:

-

To a solution of 2-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 equivalents).

-

The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Vilsmeier-Haack Formylation of 2-(2-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] The thiazole ring is sufficiently activated for this electrophilic substitution to occur, preferentially at the C5 position.

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, used as both reagent and solvent). The mixture is stirred at 0°C for 30 minutes.

-

Formylation Reaction:

-

A solution of 2-(2-methoxyphenyl)thiazole (1 equivalent), from Step 1, in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

The reaction mixture is then heated to 60-80°C and stirred for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.

-

The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Diagram 1: Proposed Synthetic Pathway

Caption: A plausible two-step synthesis of the target compound.

Potential Applications in Drug Discovery

The thiazole scaffold is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities.[1][2][3] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of both the 2-(2-methoxyphenyl) group and the 5-carbaldehyde functionality on the thiazole ring of the title compound suggests several avenues for its potential application in drug discovery.

As an Anticancer Agent

Numerous thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[2][3] The aldehyde group at the 5-position of the thiazole ring is a versatile chemical handle. It can be readily converted into other functional groups, such as imines (via condensation with amines), alcohols (via reduction), or carboxylic acids (via oxidation). This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the formation of Schiff bases with various amines can lead to compounds with enhanced biological activity and altered pharmacokinetic profiles.

As an Antimicrobial Agent

The thiazole ring is also a key component of many antimicrobial agents.[10] The title compound could serve as a precursor for the synthesis of novel antimicrobial compounds. The aldehyde functionality can be derivatized to introduce pharmacophores known to be important for antimicrobial activity.

As a Building Block in Organic Synthesis

Beyond its own potential biological activity, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, providing access to a diverse range of molecular architectures.

Diagram 2: Potential Derivatization and Application Pathways

Caption: Derivatization pathways of the title compound for drug discovery.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While detailed experimental data on this specific compound is sparse, its structural features, combined with the well-documented importance of the thiazole scaffold, point towards a high potential for the discovery of novel therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, opening the door for further investigation into its biological properties and its utility as a versatile building block in organic synthesis. This guide serves as a foundational resource to stimulate and support future research in this promising area.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound featuring key pharmacophores. We will deconstruct the expected spectral data, explaining the underlying principles of chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation and verification.

Introduction: The Structural Significance of this compound

The molecule this compound (CAS No. 915923-15-8) is a complex organic structure featuring a thiazole core, a methoxy-substituted benzene ring, and an aldehyde functional group.[1][2] Each of these components contributes unique electronic and steric features that are reflected in its NMR spectra. The thiazole ring is a common motif in many biologically active compounds, and understanding its substitution pattern is critical. NMR spectroscopy serves as the primary method for confirming the successful synthesis and structural integrity of such molecules. This guide provides a foundational understanding of its characteristic NMR fingerprint.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Figure 1: Numbering scheme for this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is paramount. The following protocol represents a robust, self-validating methodology for this class of compounds.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0.00 ppm that serves as the universal reference point for both ¹H and ¹³C spectra.[4][5]

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions and ensure sharp spectral lines.

Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps for acquiring comprehensive NMR data.

Diagram 1: Standard workflow for NMR data acquisition and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Foundational Principles

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like C=O or electronegative atoms) decrease the electron density (deshielding), shifting the signal downfield (to a higher ppm value).[4][6]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by spin-spin coupling with protons on adjacent carbons. The n+1 rule is a useful first approximation.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated signals for this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-11 (Aldehyde) | 9.5 – 10.5 | Singlet (s) | 1H | Strong deshielding from the anisotropic effect and electronegativity of the carbonyl group.[7][8] |

| H-4 (Thiazole) | 8.0 – 8.5 | Singlet (s) | 1H | Located on an electron-deficient aromatic heterocycle, further deshielded by the adjacent electron-withdrawing aldehyde group. |

| H-6' (Aromatic) | 7.8 – 8.2 | Doublet of doublets (dd) | 1H | Ortho to the thiazole substituent and meta to the electron-donating methoxy group, resulting in a downfield shift. |

| H-4' (Aromatic) | 7.4 – 7.6 | Multiplet (m) | 1H | Experiences complex coupling from adjacent protons. Aromatic protons typically resonate between 6.5-8.0 ppm.[9] |

| H-5' (Aromatic) | 7.0 – 7.2 | Multiplet (m) | 1H | Shielded relative to H-6' and H-4' due to its position relative to the substituents. |

| H-3' (Aromatic) | 6.9 – 7.1 | Doublet (d) | 1H | Ortho to the electron-donating methoxy group, leading to some shielding and an upfield shift compared to other aromatic protons.[10] |

| H-1' (Methoxy) | 3.8 – 4.1 | Singlet (s) | 3H | Protons on a carbon bonded to an electronegative oxygen atom. Appears as a sharp singlet as there are no adjacent protons.[11] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, with chemical shifts covering a much wider range than in ¹H NMR.

Foundational Principles

-

Chemical Shift (δ): The ¹³C chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield, while sp³ hybridized carbons are found upfield.[12] Unlike ¹H NMR, ¹³C shifts are dominated by paramagnetic shielding effects, which can sometimes lead to non-intuitive ordering of aromatic signals.[13][14]

Expected ¹³C NMR Spectral Data

The following table summarizes the anticipated signals for the target molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C-11 (Aldehyde) | 185 – 195 | Carbonyl carbons are extremely deshielded and consistently found in this downfield region. |

| C-2 (Thiazole) | 165 – 175 | Attached to two heteroatoms (N and S), leading to significant deshielding.[15] |

| C-2' (Aromatic) | 155 – 160 | Ipso-carbon attached to the electron-donating methoxy group, resulting in a downfield shift.[16][17] |

| C-5 (Thiazole) | 140 – 145 | Attached to the electron-withdrawing aldehyde group. |

| C-4 (Thiazole) | 135 – 140 | Chemical shift is typical for an sp² carbon in a five-membered heterocyclic ring.[18][19] |

| C-4' (Aromatic) | 130 – 135 | Aromatic CH carbon. |

| C-6' (Aromatic) | 128 – 132 | Aromatic CH carbon. |

| C-1' (Aromatic) | 125 – 130 | Ipso-carbon attached to the thiazole ring. |

| C-5' (Aromatic) | 120 – 125 | Aromatic CH carbon. |

| C-3' (Aromatic) | 110 – 115 | Ortho to the electron-donating methoxy group, this carbon is significantly shielded.[16][17] |

| C-1' (Methoxy) | 55 – 60 | Typical range for an sp³ carbon singly bonded to an oxygen atom.[11] |

The Role of 2D NMR in Unambiguous Assignment

While 1D spectra provide the core data, complex molecules often require two-dimensional (2D) NMR experiments to definitively assign every signal. These techniques correlate signals, revealing through-bond or through-space connectivities.

Diagram 2: Relationship between 1D and 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying which protons are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for piecing together different fragments of the molecule, such as connecting the methoxyphenyl ring to the thiazole ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information, providing a unique structural fingerprint. The downfield aldehyde proton (δ > 9.5 ppm), the distinct singlet for the thiazole proton, the complex aromatic region, and the characteristic methoxy singlet (δ ≈ 3.9 ppm) are the key features of the ¹H spectrum. In the ¹³C spectrum, the carbonyl, thiazole, and aromatic carbons occupy distinct regions, with their precise shifts governed by the electronic effects of the substituents. A thorough understanding of these spectral features, supported by robust experimental protocol and, where necessary, 2D correlation experiments, is essential for any scientist working with this or structurally related molecules in the field of chemical synthesis and drug development.

References

- 1. This compound [cymitquimica.com]

- 2. 915923-15-8|2-(2-Methoxyphenyl)thiazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. tandfonline.com [tandfonline.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the analytical methodologies for the characterization of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the principles and practical applications of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, data interpretation, and insights into the causality behind the analytical choices. While experimental spectra for this specific compound are not publicly available, this guide synthesizes expected spectral data based on the known behavior of its constituent functional groups, supported by authoritative references.

Introduction: The Significance of this compound and its Analytical Characterization

This compound, with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol , belongs to the thiazole class of heterocyclic compounds.[1][2] Thiazole moieties are prevalent in a wide range of biologically active molecules and pharmaceuticals, demonstrating the importance of their synthesis and characterization.[3] The presence of a methoxyphenyl group and an aldehyde functional group further adds to the potential for diverse chemical reactions and biological interactions.

Accurate structural confirmation is a critical step in the drug discovery and development pipeline. FT-IR spectroscopy and mass spectrometry are powerful, complementary techniques for this purpose. FT-IR provides a "molecular fingerprint" by probing the vibrational modes of functional groups, while mass spectrometry offers information about the molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.[4][5] This guide will provide a robust framework for the analysis of the title compound using these essential techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[6] The resulting spectrum is a unique representation of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and high-quality data acquisition.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

-

An ATR accessory with a diamond or zinc selenide crystal.

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clean_Crystal [label="Clean ATR Crystal"]; Background_Scan [label="Acquire Background Spectrum"]; Apply_Sample [label="Apply Sample to Crystal"]; Acquire_Spectrum [label="Acquire Sample Spectrum"]; Process_Data [label="Process Data (e.g., Background Subtraction)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Clean_Crystal; Clean_Crystal -> Background_Scan; Background_Scan -> Apply_Sample; Apply_Sample -> Acquire_Spectrum; Acquire_Spectrum -> Process_Data; Process_Data -> End; }

Figure 1: Experimental Workflow for ATR FT-IR Analysis.

Predicted FT-IR Spectrum and Interpretation

The predicted FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The table below summarizes the expected key peaks and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretching | Aromatic (Phenyl and Thiazole) | Medium to Weak |

| 2980 - 2940 | C-H Stretching (asymmetric) | Methoxy (-OCH₃) | Medium to Weak |

| 2850 - 2815 | C-H Stretching (symmetric) | Aldehyde (CHO) | Medium |

| 1710 - 1685 | C=O Stretching | Aromatic Aldehyde | Strong |

| 1600 - 1580 | C=C Stretching | Aromatic Ring | Medium to Strong |

| 1500 - 1400 | C=C and C=N Stretching | Aromatic and Thiazole Rings | Medium to Strong |

| 1260 - 1240 | Asymmetric C-O-C Stretching | Aryl Ether (Methoxyphenyl) | Strong |

| 1040 - 1020 | Symmetric C-O-C Stretching | Aryl Ether (Methoxyphenyl) | Medium |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern | Strong |

Detailed Interpretation:

-

Aromatic C-H Stretching: The presence of both a phenyl and a thiazole ring will result in C-H stretching vibrations appearing just above 3000 cm⁻¹.[2]

-

Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the appearance of one or two C-H stretching bands in the 2850-2720 cm⁻¹ region.[5][7] Often, one of these bands is observed as a shoulder on the aliphatic C-H stretching peaks.[5]

-

Carbonyl (C=O) Stretching: A strong absorption band is expected in the range of 1710-1685 cm⁻¹ due to the C=O stretching of the aromatic aldehyde. Conjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde.

-

Aromatic and Thiazole Ring Vibrations: The stretching vibrations of the C=C bonds within the aromatic ring and the C=N bond in the thiazole ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.[2][4]

-

Methoxyphenyl C-O Stretching: The aryl ether linkage of the methoxy group will produce a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a weaker symmetric stretching band near 1030 cm⁻¹.

-

Aromatic Substitution Pattern: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[2] For an ortho-disubstituted benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source.

-

A direct insertion probe or a gas chromatograph for sample introduction.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Intro [label="Sample Introduction"]; Ionization [label="Electron Ionization (70 eV)"]; Mass_Analysis [label="Mass Analysis (m/z separation)"]; Detection [label="Ion Detection"]; Data_Analysis [label="Data Analysis"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Sample_Intro; Sample_Intro -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Detection; Detection -> Data_Analysis; Data_Analysis -> End; }

Figure 2: Experimental Workflow for EI-MS Analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 219, corresponding to its molecular weight.[1] The fragmentation pattern will be dictated by the stability of the resulting fragments.

| m/z | Proposed Fragment Ion | Loss from Molecular Ion (M⁺˙) |

| 219 | [C₁₁H₉NO₂S]⁺˙ (Molecular Ion) | - |

| 218 | [M - H]⁺ | H˙ |

| 190 | [M - CHO]⁺ | CHO˙ |

| 188 | [M - OCH₃]⁺ | OCH₃˙ |

| 162 | [M - CHO - CO]⁺ | CHO˙, CO |

| 135 | [C₇H₇O]⁺ (Methoxyphenyl cation) | C₄H₂NS˙ |

| 115 | [C₇H₅O]⁺ | C₄H₂NS˙, H₂O |

| 84 | [C₄H₂NS]⁺ (Thiazole-carbaldehyde radical cation) | C₇H₇O˙ |

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical: A peak at m/z 218 ([M-1]⁺) is expected due to the loss of a hydrogen atom from the aldehyde group, which is a common fragmentation for aldehydes.

-

Loss of the Aldehyde Group: The cleavage of the C-C bond between the thiazole ring and the aldehyde group would result in a significant fragment at m/z 190 ([M-29]⁺) due to the loss of a CHO radical.

-

Loss of the Methoxy Group: Fragmentation of the methoxy group can occur, leading to a peak at m/z 188 ([M-31]⁺) from the loss of a methoxy radical (˙OCH₃).

-

Formation of the Methoxyphenyl Cation: Cleavage of the bond between the phenyl and thiazole rings can lead to the formation of the stable methoxyphenyl cation at m/z 135.

-

Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation. Thiazoles are known to fragment in specific manners that can aid in structure elucidation.

Conclusion

This in-depth technical guide provides a comprehensive framework for the FT-IR and mass spectrometry analysis of this compound. By following the detailed experimental protocols and utilizing the provided interpretation of the expected spectral data, researchers and scientists can confidently characterize this and structurally related compounds. The synergistic use of FT-IR and mass spectrometry offers a powerful approach for unambiguous structure elucidation, a cornerstone of modern chemical and pharmaceutical research.

References

CAS number 915923-15-8 properties and safety data

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2][3] The compound is primarily recognized for its therapeutic efficacy in cancers harboring specific mutations in the BRAF gene, most notably the V600E mutation.[2][4][5] Marketed formulations typically contain dabrafenib mesylate, the methanesulfonate salt form, which enhances the compound's properties for clinical use.[6][7][8] This guide provides a comprehensive overview of dabrafenib's chemical properties, mechanism of action, safety data, and essential laboratory protocols.

Chemical and Physical Properties

Dabrafenib is a complex synthetic molecule with the systematic IUPAC name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.[6][9] The mesylate salt is formed from equimolar amounts of dabrafenib and methanesulfonic acid.[7][8]

Table 1: Physicochemical Properties of Dabrafenib and Dabrafenib Mesylate

| Property | Dabrafenib (Free Base) | Dabrafenib Mesylate | References |

| CAS Number | 1195765-45-7 | 1195768-06-9 | [9][10] |

| Molecular Formula | C23H20F3N5O2S2 | C24H24F3N5O5S3 | [1][10] |

| Molecular Weight | 519.56 g/mol | 615.67 g/mol | [1][10] |

| Appearance | White to off-white solid | White solid | [11] |

| Melting Point | >234°C (decomposes) | Not explicitly stated | [11] |

| Solubility | Soluble in DMSO | Soluble in DMSO (≥30.75 mg/mL) | [1][12] |

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases.[11][13] Its primary targets are mutated forms of the BRAF protein, particularly BRAFV600E, for which it demonstrates a high affinity with an IC50 value of approximately 0.6 to 0.8 nM in cell-free assays.[1][2][12] The drug is significantly less potent against wild-type BRAF and CRAF (c-Raf).[1][2]

Approximately 50% of melanomas harbor a BRAF mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[3] Dabrafenib's binding to the ATP pocket of mutant BRAF kinase disrupts this cascade, leading to a decrease in the phosphorylation of downstream effectors MEK and ERK.[3][14] The ultimate cellular consequences are cell cycle arrest at the G1 phase and the induction of apoptosis.[3]

It is crucial to note that dabrafenib can cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[3] This phenomenon is a key consideration in its clinical application and has led to the development of combination therapies, often with a MEK inhibitor like trametinib, to mitigate this effect and reduce associated side effects.[3][4]

Caption: Dabrafenib inhibits mutant BRAF, blocking the MAPK signaling pathway.

Safety, Handling, and Storage

Comprehensive toxicological properties of dabrafenib have not been fully investigated for research settings, and caution is advised.[9] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[15][16][17]

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | GHS Classification | Recommended PPE |

| Health Hazards | Reproductive Toxicity (Category 2)[15] Specific Target Organ Toxicity - Repeated Exposure (Category 2)[15] | Safety glasses with side-shields[10] Chemical-resistant gloves (e.g., nitrile)[9] Protective laboratory coat[9] Suitable respirator if dust formation is likely[9] |

| Environmental Hazards | Acute Aquatic Toxicity (Category 1)[15] Chronic Aquatic Toxicity (Category 2)[15] | Prevent entry into drains and waterways[9][10] |

Handling and First Aid

-

Handling: Dabrafenib should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke when handling this product.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, and consult a physician.[10][18]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[9][18]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10][18]

-

Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[18]

Storage and Stability

-

Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for up to 24 months.[2]

-

In Solution (DMSO): Once reconstituted, store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2]

-

Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9][10]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized dabrafenib powder to create a standard stock solution for in vitro experiments.

Materials:

-

Dabrafenib (GSK2118436) lyophilized powder (e.g., 5 mg)[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibration: Allow the vial of lyophilized dabrafenib to equilibrate to room temperature before opening to prevent condensation.

-

Calculation of Solvent Volume: To prepare a 10 mM stock solution from 5 mg of dabrafenib (MW: 519.56 g/mol ), the required volume of DMSO is calculated as follows:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.005 g / (0.010 mol/L * 519.56 g/mol )) * 1,000,000 µL/L

-

Volume ≈ 962 µL

-

-

Reconstitution: Using a calibrated micropipette, add 962 µL of anhydrous DMSO to the vial containing 5 mg of dabrafenib powder.[2]

-

Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. If needed, warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[12]

-

Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[2]

Caption: Workflow for preparing a Dabrafenib stock solution.

Clinical Significance and Applications

Dabrafenib received FDA approval in 2013 for the treatment of unresectable or metastatic melanoma with a BRAF V600E mutation.[4][5] Its approval has since expanded to include combination therapy with the MEK inhibitor trametinib for melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, all contingent on the presence of a BRAF V600 mutation.[7][14][19] This targeted therapy approach marked a significant advancement in precision oncology.[4]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. A thorough understanding of its chemical properties, mechanism of action, and safety requirements is paramount for researchers and drug development professionals. Adherence to proper handling and storage protocols ensures not only the integrity of experimental results but also the safety of laboratory personnel. As research continues, the applications for dabrafenib and similar kinase inhibitors are likely to expand, further personalizing cancer treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 3. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tapi.com [tapi.com]

- 9. documents.tocris.com [documents.tocris.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Dabrafenib Mesylate | 1195768-06-9 [chemicalbook.com]

- 12. apexbt.com [apexbt.com]

- 13. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 14. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. stemcell.com [stemcell.com]

- 17. obaid.info [obaid.info]

- 18. abmole.com [abmole.com]

- 19. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Topic: A Literature Review on the Synthesis of Substituted Thiazole-5-carbaldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Thiazole-5-carbaldehyde Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in medicinal chemistry. Among its many derivatives, the substituted thiazole-5-carbaldehyde stands out as a particularly valuable synthetic intermediate. The aldehyde functionality at the C5 position serves as a versatile chemical handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures and diverse compound libraries for drug discovery.[3][4] Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

This guide offers a comprehensive review of the principal synthetic strategies for accessing substituted thiazole-5-carbaldehydes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, rationalize the experimental choices, and provide a comparative analysis to empower researchers in selecting the optimal route for their specific synthetic challenges.

Chapter 1: Direct C5-Formylation of Pre-existing Thiazole Scaffolds

The most direct approach to thiazole-5-carbaldehydes involves the introduction of a formyl group onto a pre-synthesized, appropriately substituted thiazole ring. This strategy is predicated on the inherent electronic nature of the thiazole heterocycle, where the C5 position is sufficiently electron-rich to undergo electrophilic substitution.

The Vilsmeier-Haack Reaction: The Workhorse of Thiazole Formylation

The Vilsmeier-Haack reaction is arguably the most prevalent and powerful method for the C5-formylation of electron-rich thiazoles.[5] The reaction employs a chloromethyleniminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6]

Causality and Mechanism:

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of a potent, yet relatively mild, electrophile. The thiazole ring, activated by electron-donating groups (EDGs) at the C2 and/or C4 positions, provides the necessary nucleophilicity. The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, a chloroiminium ion.

-

Electrophilic Attack: The electron-rich C5 position of the thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The presence of EDGs, such as amino or alkyl groups, is often crucial for activating the ring towards this attack.

-

Aromatization and Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to liberate the final thiazole-5-carbaldehyde.

Diagram: Vilsmeier-Haack Formylation Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction on a thiazole ring.

Scope and Experimental Considerations:

The success of the Vilsmeier-Haack formylation is highly dependent on the substitution pattern of the thiazole ring.

-

Activating Groups are Key: Thiazoles bearing electron-donating groups (e.g., 2-amino, 2-alkyl, 4-alkyl, 4-aryl) are excellent substrates.[7][8] The electron density they provide at C5 is essential for the reaction to proceed efficiently.

-

Regioselectivity: For most activated thiazoles, formylation occurs selectively at the C5 position.[9] However, in highly activated systems or with certain substrates like 4-phenyl-2-aminothiazole derivatives, competitive formylation can occur on the phenyl ring or the amino group, leading to mixtures of products.[7][9] Careful control of reaction conditions (temperature, stoichiometry of the Vilsmeier reagent) is critical to maximize the yield of the desired C5-aldehyde.

-

Deactivated Rings: Thiazoles with electron-withdrawing groups are generally poor substrates and may fail to react.

Field-Proven Experimental Protocol: Synthesis of 2,3-dihydro-4-methyl-2-methylene-3-phenylthiazole-5-carbaldehyde[10]

This protocol provides a practical example of the Vilsmeier-Haack formylation.

-

Reagent Preparation (Vessel 1): In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the starting Δ-4-thiazolinethione (1.0 eq) in 1,2-dichloroethane. Add DMF (1.05 eq).

-

Scientist's Rationale: 1,2-dichloroethane is a suitable inert solvent. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from quenching the highly reactive POCl₃ and Vilsmeier reagent.

-

-

Activation: Cool the mixture to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Scientist's Rationale: The formation of the Vilsmeier reagent is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent side reactions.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature for 1 hour, then heat to 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Scientist's Rationale: Heating provides the necessary activation energy for the electrophilic attack on the thiazole ring. TLC is essential for determining when the starting material has been consumed.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice. Basify the aqueous mixture to pH 9 with a cold 4M NaOH solution.

-

Scientist's Rationale: The ice quench and hydrolysis step converts the intermediate iminium salt to the final aldehyde. Basification neutralizes the acidic byproducts (phosphoric acid derivatives) and precipitates the organic product.

-

-

Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure thiazole-5-carbaldehyde.

Chapter 2: Constructing the Ring with a Built-in Formyl Group

An alternative paradigm involves constructing the thiazole ring itself from precursors that already contain the aldehyde functionality, or a group that can be easily converted into it. This approach circumvents potential regioselectivity issues associated with post-synthetic formylation.

A Modern Cascade Annulation Strategy

A recently developed and elegant method involves the cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN), mediated by the Dess-Martin periodinane (DMP) reagent.[11]

Mechanism and Innovation:

This reaction is remarkable for its efficiency, proceeding through a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation.[11] The DMP reagent plays a dual role: it first mediates the free-radical thiocyanation and then uniquely facilitates the selective formation of the thiazole-5-carbaldehyde by masking the in situ generated formyl group during the reaction process.[11]

Diagram: Cascade Annulation Workflow

Caption: Workflow for the DMP-mediated cascade synthesis of thiazole-5-carbaldehydes.

Hantzsch Synthesis with Aldehyde Precursors

The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to produce thiazole-5-carbaldehydes.[12][13] The key is to use an α-halocarbonyl compound that has a protected aldehyde at the adjacent position. For instance, reacting a 2-halo-3,3-dialkoxypropanal derivative with a thioamide would yield a thiazole-5-acetal, which can then be deprotected under acidic conditions to reveal the desired carbaldehyde.

Chapter 3: Synthesis via Functional Group Interconversion

This strategy involves preparing a thiazole with a different functional group at the C5 position—typically an ester or alcohol—and then converting it into the target aldehyde in a subsequent step.

Oxidation of 5-Hydroxymethylthiazoles

A robust and widely used two-step method involves the reduction of a thiazole-5-carboxylate ester to a 5-hydroxymethylthiazole, followed by its selective oxidation to the aldehyde.[14]

Step A: Reduction of the Ester

Thiazole-5-carboxylate esters are readily prepared via established Hantzsch synthesis protocols. These esters can be reduced to the corresponding primary alcohol using standard reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts the ester to the alcohol.[15] The reaction is typically run in an ethereal solvent like THF.

-

Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally too weak to reduce esters, its reactivity can be enhanced by the addition of a Lewis acid like AlCl₃, enabling the reduction to proceed.[14] This system can be a safer alternative to LiAlH₄ for larger-scale syntheses.

Step B: Oxidation of the Alcohol

The choice of oxidizing agent for the conversion of the 5-hydroxymethylthiazole to the 5-carbaldehyde is critical to avoid over-oxidation to the carboxylic acid.

-

Pyridinium Chlorochromate (PCC): A classic and reliable reagent for oxidizing primary alcohols to aldehydes. The reaction is typically performed in dichloromethane (DCM).[14]

-

TEMPO-Mediated Oxidation: A milder and more environmentally benign alternative involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (NaOCl).[14] This method often provides cleaner reactions and higher yields.

Field-Proven Experimental Protocol: TEMPO-Catalyzed Oxidation of 4-Methyl-5-hydroxymethylthiazole[14]

-

Setup: To a solution of 4-methyl-5-hydroxymethyl-thiazole (1.0 eq) in dichloromethane (DCM), add an aqueous solution of sodium bicarbonate.

-

Scientist's Rationale: This creates a biphasic system. The bicarbonate buffer maintains a slightly basic pH, which is optimal for the TEMPO catalytic cycle and prevents side reactions.

-

-

Catalyst Addition: Cool the biphasic mixture to 0°C. Add a catalytic amount of potassium bromide (KBr, aq. solution) and TEMPO (approx. 0.005 eq).

-

Scientist's Rationale: KBr acts as a co-catalyst. Only a small amount of the TEMPO radical is needed as it is regenerated in the catalytic cycle.

-

-

Oxidation: Add sodium hypochlorite solution (12.5% w/v) dropwise over 1 hour, ensuring the temperature remains between 0-2°C.

-

Scientist's Rationale: Sodium hypochlorite is the stoichiometric oxidant that regenerates the active oxoammonium ion from TEMPO. Maintaining a low temperature is crucial for selectivity and preventing over-oxidation.

-

-

Monitoring and Workup: Stir the reaction at 0-2°C and monitor its progress by HPLC or TLC. Upon completion, separate the organic layer. Extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-thiazole-5-carbaldehyde. Purify as needed via column chromatography or distillation.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific target molecule, available starting materials, required scale, and laboratory capabilities.

| Metric | Vilsmeier-Haack Formylation | Cascade Annulation (DMP) | Oxidation of 5-Hydroxymethylthiazole |

| Number of Steps | 1 (from thiazole) | 1 (from enaminone) | 2-3 (from ester or thioamide) |

| Starting Materials | Substituted Thiazole | Tertiary Enaminone, KSCN | Thiazole-5-carboxylate |

| Typical Yields | Moderate to Good | Good | Good to Excellent |

| Substrate Scope | Good for electron-rich thiazoles | Good, novel approach | Broad, depends on ester synthesis |

| Key Advantage | Direct, atom-economical | High novelty, cascade efficiency | High yields, reliable, avoids regioselectivity issues |

| Key Limitation | Regioselectivity can be an issue; requires activated ring | Requires specific enaminone precursors; DMP is expensive | Longer synthetic sequence |

| Scalability | Generally good | Moderate | Excellent |

Conclusion

The synthesis of substituted thiazole-5-carbaldehydes is a well-developed field with several robust and reliable methodologies at the disposal of the modern chemist. The classical Vilsmeier-Haack reaction remains the most direct and frequently employed method for formylating pre-existing, electron-rich thiazole rings. For syntheses where regioselectivity is a concern or when building the molecule from the ground up, strategies involving the oxidation of 5-hydroxymethylthiazoles offer a highly reliable, albeit longer, alternative. Finally, novel methods like the DMP-mediated cascade annulation showcase the cutting edge of synthetic efficiency and provide powerful new pathways to these valuable building blocks. A thorough understanding of the mechanisms, scope, and practical limitations of each approach, as detailed in this guide, is essential for the successful design and execution of synthetic routes toward new generations of thiazole-based therapeutics.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. bepls.com [bepls.com]

- 3. jocpr.com [jocpr.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. asianpubs.org [asianpubs.org]

- 14. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 15. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Arylthiazoles: Mechanism and Methodology

Introduction

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole rings are integral to a wide array of pharmaceuticals, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Bleomycin.[1]

Among the numerous methods developed for the synthesis of this critical heterocycle, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust, versatile, and widely adopted strategies.[2][3] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-arylthiazoles, focusing on the core reaction mechanism, the rationale behind experimental choices, and field-proven protocols for researchers and drug development professionals.

The Core Mechanism: A Step-by-Step Dissection

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[4][5] For the specific synthesis of 2-arylthiazoles, the reaction involves an α-haloketone and an aryl-thioamide (e.g., thiobenzamide). The process can be dissected into three primary stages: S-alkylation, cyclization, and dehydration.

Step 1: Nucleophilic Attack (S-Alkylation)

The mechanism initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone.[6][7] This occurs via a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the halide (typically bromide or chloride) and forming an isothioamide intermediate.[5][8] The sulfur atom, being a soft nucleophile, readily attacks the soft electrophilic α-carbon of the ketone.

Step 2: Intramolecular Cyclization

Following the initial S-alkylation, the intermediate undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack takes place where the nitrogen atom attacks the carbonyl carbon.[5][7] This key cyclization step forges the five-membered ring, resulting in a 4-hydroxythiazoline intermediate.[9] This intermediate is often transient but represents the crucial ring-closing step of the synthesis.

Step 3: Dehydration and Aromatization

The final step is the acid-catalyzed dehydration of the 4-hydroxythiazoline intermediate. The hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and a proton results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[6][10] The formation of this highly stable aromatic system is the thermodynamic driving force for the reaction.[8]

Below is a visual representation of the complete mechanistic pathway.

Caption: The Hantzsch mechanism proceeds via S-alkylation, cyclization, and dehydration.

Causality Behind Experimental Choices: The Scientist's Perspective

A successful synthesis relies not just on knowing the steps, but on understanding the rationale behind each choice. The Hantzsch synthesis is no exception, with outcomes heavily influenced by the selection of reactants and conditions.

Choice of Reactants

-

The α-Haloketone: The reactivity of the halide is a critical factor. α-bromoketones are generally more reactive than α-chloroketones due to bromide being a better leaving group, often leading to faster reaction times or allowing for milder conditions.[11][12] However, α-chloroketones can be more cost-effective and stable for long-term storage. The choice is often a balance between reactivity, cost, and stability. Care must be taken to use high-purity α-haloketones, as impurities can lead to side reactions like self-condensation.

-

The Aryl-Thioamide: The stability of the thioamide can be a limiting factor. Some thioamides, particularly under harsh acidic conditions, can be unstable, leading to lower yields.[3] Substituents on the aryl ring can influence the nucleophilicity of the sulfur atom; electron-donating groups can increase the reaction rate, while strong electron-withdrawing groups may slow it down.

Reaction Conditions: A Balancing Act

-

Solvent Selection: Protic solvents like ethanol and methanol are most commonly employed.[5][13] Their role is multifaceted: they effectively solubilize both the polar thioamide and the less polar α-haloketone, and their protic nature can facilitate the proton transfers involved in the tautomerization and dehydration steps. While reactions can be run under solvent-free conditions, often with grinding or microwave assistance, alcoholic solvents provide a reliable and well-understood medium.[14][15]

-

Temperature Control: The Hantzsch synthesis is typically conducted at elevated temperatures, often at the reflux temperature of the solvent.[5][16] Heating is necessary to provide the activation energy for the final dehydration step, which drives the reaction towards the aromatic product.[8] However, excessively high temperatures can promote byproduct formation. Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes by efficiently heating the polar reaction mixture.[13]

-

The Role of Acidity and Basicity: The reaction is often performed under neutral or slightly acidic conditions. The hydrohalic acid (HBr or HCl) generated during the initial SN2 step can catalyze the subsequent dehydration.[8] In fact, some procedures intentionally use acidic conditions to promote the reaction, though this can affect regioselectivity with unsymmetrical thioamides.[17] A weak base, such as sodium carbonate or sodium bicarbonate, is frequently used during the workup phase.[5] This neutralizes the acidic byproduct and the protonated thiazole product, causing the neutral, often poorly water-soluble, thiazole to precipitate from the solution, simplifying its isolation.[5][8]

Field-Proven Methodologies

The following protocols are presented as self-validating systems, incorporating setup, execution, monitoring, workup, and purification steps to ensure reproducibility and integrity of the final product.

Protocol 1: Classic Thermal Synthesis of 2,4-Diphenylthiazole

This protocol describes the synthesis of 2,4-diphenylthiazole from thiobenzamide and 2-bromoacetophenone.

Materials & Equipment:

-

Thiobenzamide (1.37 g, 10.0 mmol)

-

2-Bromoacetophenone (1.99 g, 10.0 mmol)

-

Ethanol (95%, 40 mL)

-

100 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

5% Sodium Carbonate solution (aqueous)

-

Buchner funnel, filter paper, filtration flask

-

TLC plates (silica gel), developing chamber

-

Eluent for TLC: 30% Ethyl Acetate in Hexane

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzamide (10.0 mmol) and 2-bromoacetophenone (10.0 mmol).

-

Solvation: Add 40 mL of 95% ethanol to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using TLC (30% EtOAc/Hexane). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

-

Workup - Neutralization & Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 80 mL of 5% aqueous sodium carbonate solution while stirring. A solid precipitate should form.[5]

-

Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts and residual ethanol.

-

Drying: Allow the solid to air-dry on the filter paper or on a watch glass.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 2,4-diphenylthiazole as a crystalline solid.

Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Arylthiazoles

This protocol demonstrates the accelerated synthesis using microwave irradiation, a common strategy in modern drug discovery labs.[13]

Materials & Equipment:

-

Substituted α-chloroacetophenone (1.0 mmol)

-

Substituted N-arylthiourea (1.0 mmol)

-

Methanol (5 mL)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Microwave synthesizer

-

Instrumentation for purification (as in Protocol 1)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave reaction vessel, combine the α-chloroacetophenone (1.0 mmol), the N-arylthiourea (1.0 mmol), and 5 mL of methanol.

-

Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 90°C for 30 minutes.[13]

-

Cooling & Workup: After the irradiation is complete, cool the vessel to room temperature. If a precipitate has formed, it can be isolated directly by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. This may involve washing with a non-polar solvent like hexane to remove less polar impurities, followed by recrystallization (e.g., from ethanol) or silica gel column chromatography to obtain the pure 2-arylaminothiazole derivative.

Data-Driven Insights and Troubleshooting

The versatility of the Hantzsch synthesis is one of its greatest strengths. The following table provides a summary of representative yields for various substituted substrates, highlighting the broad applicability of the method.

| α-Haloketone Substrate | Thioamide Substrate | Conditions | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol, 100°C, 30 min | 99 | [5][8] |

| 2-Chloro-1-(p-tolyl)ethanone | N-phenylthiourea | Methanol, MW, 90°C, 30 min | 92 | [13] |

| 2-Chloro-1-(p-chlorophenyl)ethanone | N-(p-methoxyphenyl)thiourea | Methanol, MW, 90°C, 30 min | 94 | [13] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | EtOH/H₂O, 65°C, 2h | 86 | [16][18] |

| 2-Bromo-1-(p-nitrophenyl)ethanone | Thiobenzamide | Dioxane, 60°C | Low (unspecified) | [3] |

Even robust reactions can encounter issues. The following guide addresses common problems in the Hantzsch synthesis.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive α-haloketone (e.g., hydrolysis during storage).- Unstable thioamide.- Insufficient heating (incomplete dehydration). | - Use fresh or purified α-haloketone.- Check thioamide stability; consider milder conditions.- Ensure reaction reaches reflux; increase reaction time or switch to microwave heating. |

| Multiple Byproducts | - Self-condensation of the α-haloketone.- Over-alkylation of the product nitrogen.- Impure starting materials. | - Use a slight excess (1.1 equiv.) of the thioamide.- Run the reaction at the lowest effective temperature.- Ensure starting materials are pure via recrystallization or chromatography. |

| Purification Difficulties | - Product is an oil or does not crystallize easily.- Byproducts have similar polarity to the product. | - Use silica gel column chromatography for purification.- If the product is basic, perform an acid-base extraction to separate it from neutral impurities. |

Conclusion

The Hantzsch thiazole synthesis is a time-honored yet continually relevant transformation in organic and medicinal chemistry. Its reliability, high yields, and operational simplicity make it an indispensable tool for accessing the vital 2-arylthiazole scaffold. By understanding the intricacies of its mechanism and the rationale behind key experimental parameters, researchers can effectively troubleshoot and optimize this reaction to accelerate the discovery and development of novel therapeutics. Modern advancements, such as microwave-assisted heating and the development of new catalytic systems, continue to expand the utility of this classic reaction, ensuring its place in the synthetic chemist's toolkit for years to come.

References

- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Advancing Chemical Research

In the landscape of drug discovery and materials science, the journey from a promising molecule to a viable product is paved with critical physicochemical assessments. Among these, solubility stands as a foundational pillar, dictating the feasibility of synthesis, purification, formulation, and ultimately, the biological activity of a compound. This guide is dedicated to a molecule of significant interest in medicinal chemistry, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. Thiazole derivatives are renowned for their diverse pharmacological activities, and understanding their behavior in various solvent systems is paramount for unlocking their full potential.[1][2] This document provides a comprehensive exploration of the solubility of this compound, offering both theoretical predictions and detailed experimental protocols to empower researchers in their scientific endeavors.

Section 1: Molecular Profile and Theoretical Solubility Prediction

Unveiling the Structure of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture.

-

Core Structure: The molecule is built upon a 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a common scaffold in many biologically active compounds.[1][2]

-

Key Substituents:

-

A 2-(2-Methoxyphenyl) group: This substituent consists of a phenyl ring with a methoxy (-OCH3) group at the ortho position. The phenyl ring introduces a significant non-polar, aromatic character, while the methoxy group adds a polar ether linkage and can act as a hydrogen bond acceptor.

-

A 5-carbaldehyde group: This aldehyde functional group (-CHO) is a polar moiety and can act as a hydrogen bond acceptor.

-

The interplay of the non-polar phenyl ring and the polar thiazole, methoxy, and aldehyde functionalities will govern the compound's solubility.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction.[3][4][5][6][7] It posits that substances with similar polarities are more likely to be soluble in one another. We can categorize common organic solvents based on their polarity to predict the solubility of our target compound.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate) have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene, dichloromethane) have low dielectric constants and are incapable of significant hydrogen bonding.

Predicted Solubility Profile

Based on the structure of this compound, we can anticipate the following solubility trends:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar functional groups (aldehyde, methoxy, thiazole nitrogen) allows for some interaction with protic solvents. However, the large non-polar phenyl ring will likely limit extensive solubility, especially in highly polar water. Solubility is expected to increase from water to methanol to ethanol due to the increasing organic character of the alcohols.[8][9][10][11] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. The absence of a strong hydrogen-bonding network, as seen in water, makes it easier for the non-polar phenyl group to be accommodated. DMSO, being a highly polar aprotic solvent, is anticipated to be an excellent solvent for this compound. |

| Non-Polar | Hexane, Toluene, Dichloromethane, Chloroform | Low to Moderate | The non-polar phenyl ring will have favorable interactions with these solvents. However, the polar aldehyde, methoxy, and thiazole moieties will be poorly solvated, likely limiting overall solubility. Dichloromethane and chloroform may show slightly better solubility due to their ability to form weak hydrogen bonds. |

Section 2: Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination is essential for accurate solubility data. This section outlines both qualitative and quantitative methods for assessing the solubility of this compound.

Safety First: Handling and Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick, preliminary assessment of solubility.

Protocol:

-

Preparation: Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Solvent Addition: Add 1 mL of the chosen organic solvent in 0.2 mL increments.

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30 seconds.

-

Assessment: Observe the solution for the presence of undissolved solid.

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent tested.